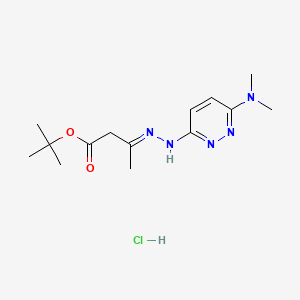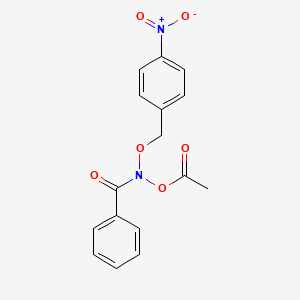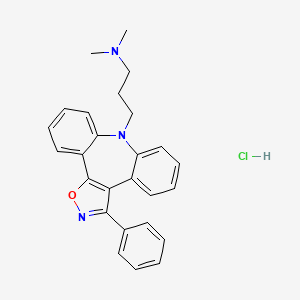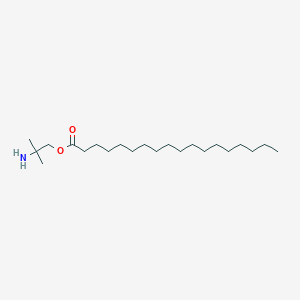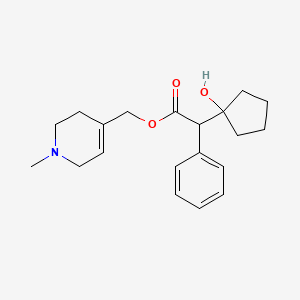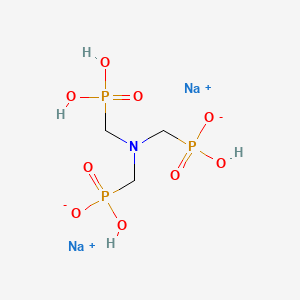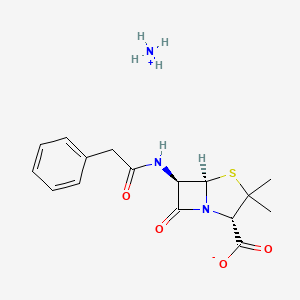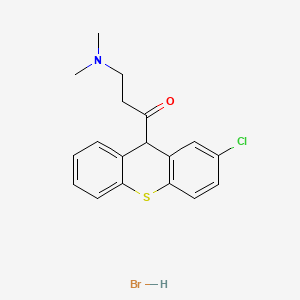
Tricaprylyl citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricaprylyl citrate: is an organic compound that belongs to the family of citric acid esters. It is a triester formed by the esterification of citric acid with caprylic acid (octanoic acid). This compound is commonly used in various industries, including cosmetics, personal care products, and as a plasticizer in polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricaprylyl citrate is synthesized through the esterification reaction between citric acid and caprylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where citric acid and caprylic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated and continuously stirred to ensure complete esterification. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tricaprylyl citrate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield citric acid and caprylic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: In the presence of suitable nucleophiles, this compound can undergo substitution reactions, replacing one or more of its ester groups.
Major Products Formed:
Hydrolysis: Citric acid and caprylic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted citric acid esters.
Applications De Recherche Scientifique
Chemistry: Tricaprylyl citrate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also used as a solvent and dispersing agent in various chemical formulations .
Biology: In biological research, this compound is used as an emollient and conditioning agent in personal care products. It helps in improving the texture and feel of cosmetic formulations .
Medicine: this compound has been studied for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs .
Industry: In the industrial sector, this compound is used as a plasticizer in the manufacturing of flexible plastics, such as PVC. It is also used as a lubricant and stabilizer in various industrial applications .
Mécanisme D'action
The mechanism of action of tricaprylyl citrate primarily involves its role as a plasticizer and emollient. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In cosmetic formulations, this compound acts as an emollient, forming a protective layer on the skin and enhancing moisture retention .
Comparaison Avec Des Composés Similaires
- Triethyl citrate
- Tributyl citrate
- Triisostearyl citrate
- Trioctyldodecyl citrate
Comparison: Tricaprylyl citrate is unique due to its specific esterification with caprylic acid, which imparts distinct properties such as enhanced hydrophobicity and compatibility with various formulations. Compared to triethyl citrate and tributyl citrate, this compound offers better emollient properties and is more suitable for use in personal care products .
Propriétés
Numéro CAS |
76414-35-2 |
|---|---|
Formule moléculaire |
C30H56O7 |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
trioctyl 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C30H56O7/c1-4-7-10-13-16-19-22-35-27(31)25-30(34,29(33)37-24-21-18-15-12-9-6-3)26-28(32)36-23-20-17-14-11-8-5-2/h34H,4-26H2,1-3H3 |
Clé InChI |
APVVRLGIFCYZHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


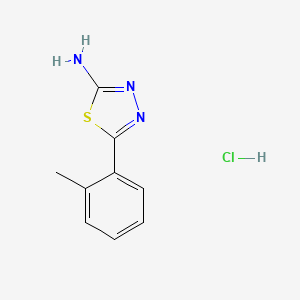
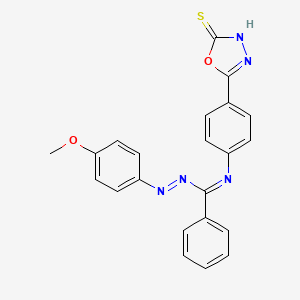
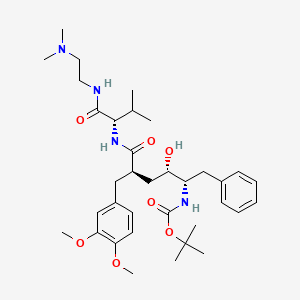
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
